molecular formula C20H17FO3S2 B2473645 1-(4-Fluorophenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one CAS No. 315241-68-0

1-(4-Fluorophenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one

Cat. No.: B2473645
CAS No.: 315241-68-0
M. Wt: 388.47
InChI Key: CDJDTRCCCLFIFD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one is an organic compound that features a fluorophenyl group, a thiophene ring, and a tosyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

    Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate catalysts and conditions.

    Tosylation: The final step involves the tosylation of the intermediate compound using tosyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one involves its interaction with specific molecular targets. The fluorophenyl and thiophene groups may interact with enzymes or receptors, modulating their activity. The tosyl group can enhance the compound’s solubility and stability, facilitating its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-2-(thiophen-2-yl)ethanone: Similar structure but lacks the tosyl group.

    1-(4-Fluorophenyl)-3-(thiophen-2-yl)propan-1-one: Similar structure but lacks the tosyl group.

Uniqueness

1-(4-Fluorophenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one is unique due to the presence of the tosyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methylphenyl)sulfonyl-3-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO3S2/c1-14-4-10-17(11-5-14)26(23,24)20(19-3-2-12-25-19)13-18(22)15-6-8-16(21)9-7-15/h2-12,20H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJDTRCCCLFIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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